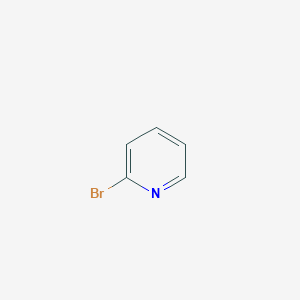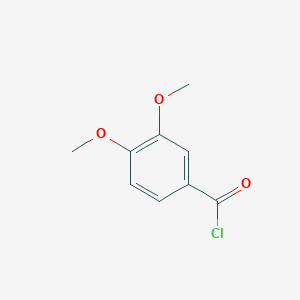![molecular formula C17H27ClO3 B144159 4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene CAS No. 324763-39-5](/img/structure/B144159.png)
4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene
Übersicht
Beschreibung
The compound "4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene" is a complex organic molecule that appears to be related to various research areas, including electrophilic aromatic substitution, electrochemical reduction, and chloromethylation reactions. The structure suggests the presence of a benzene ring substituted with methoxy and chloromethyl groups, as well as additional alkyl chains with methoxy substituents.
Synthesis Analysis
The synthesis of similar compounds often involves electrophilic aromatic substitution reactions, as seen in the chloromethylation of benzene and toluene with methoxyacetyl chloride or chloromethyl methyl ether and aluminum chloride . The kinetics of these reactions suggest the formation of a selective electrophile, which could be relevant to the synthesis of the compound . Additionally, the synthesis of related pyridine derivatives has been reported, where chloromethylated intermediates are used for further functionalization .
Molecular Structure Analysis
The molecular structure of the compound likely features steric and electronic effects due to the presence of substituents on the benzene ring. The orthogonality of substituted benzene rings and the influence of different substituents on reaction outcomes are important considerations in analyzing the molecular structure. The electronic properties of the methoxy groups and the steric bulk of the chloromethyl and alkyl chains would influence the reactivity and physical properties of the molecule.
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including electrophilic aromatic substitution , electrochemical reduction , and interactions with Lewis acids . The chloromethyl group in particular is reactive and can participate in further chlorination reactions or serve as a functional group in cationic polymerizations . The presence of methoxy groups also suggests potential for reactions such as demethylation or participation in ether cleavage under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of methoxy groups typically increases solubility in organic solvents, while the chloromethyl group adds reactivity. The compound's melting and boiling points, solubility, and stability would be determined by the intermolecular forces and the overall molecular geometry. Electrochemical properties, such as reduction potentials, could be inferred from studies on similar compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- The synthesis of complex organic molecules often involves multi-step reactions, such as the conversion of pyridine derivatives into benzimidazoles through chloromethylation and subsequent condensation reactions. These methods are crucial for developing pharmaceuticals and advanced materials (Pan Xiang-jun, 2006).
- Improved yields in chloromethylation reactions of methoxyl benzene derivatives demonstrate the importance of catalysts in enhancing reaction selectivity and efficiency. Such advancements are fundamental in the production of intermediates for various industrial applications (Yang Yi, 2009).
Material Applications
- In the field of polymer science, understanding the origin of methylene bonds in polyphenylenevinylene derivatives reveals implications for improving the luminescence properties of materials. These insights are pivotal for developing more efficient light-emitting devices (King-Fu Lin et al., 2006).
- The application of microflow technology and computer simulations in the synthesis of radical sulfinyl precursor polymers demonstrates the potential for precise control over polymerization reactions, leading to materials with improved properties (N. Zaquen et al., 2015).
Structural Analysis
- Crystallographic studies offer deep insights into the molecular structure, such as the co-planarity and conformational dynamics of organic molecules. This information is vital for the design of molecules with specific properties and functions (Wei-Fen Fang et al., 2013).
Eigenschaften
IUPAC Name |
4-[(2R)-2-(chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClO3/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15H,5,8-10,12H2,1-4H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYMMVGLRJVHEE-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466306 | |
| Record name | 4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene | |
CAS RN |
324763-39-5 | |
| Record name | 4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324763-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 4-[(2R)-2-(chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



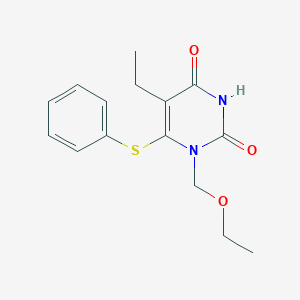
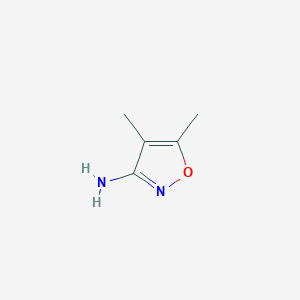
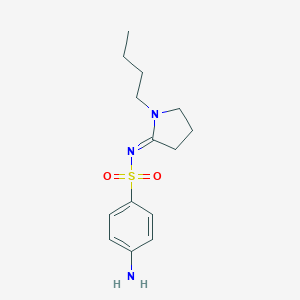
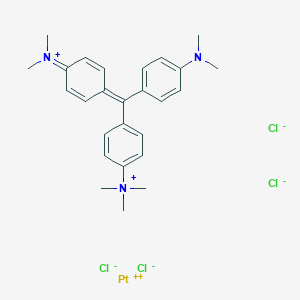
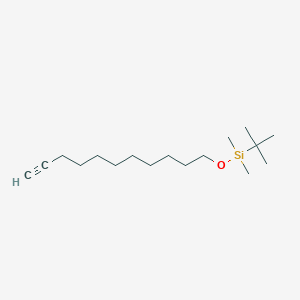
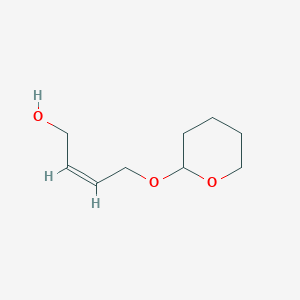
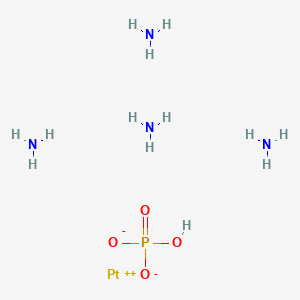
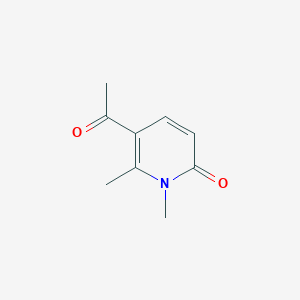
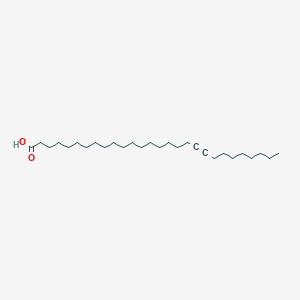
![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)


